6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one
Overview
Description
“6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one” is a chemical compound with the molecular formula C5H7N3OS. It has a molecular weight of 157.2 g/mol. It is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of “6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one” and similar compounds has been a topic of research. For instance, triazines and tetrazines, which are building blocks of this compound, have been synthesized through various methods such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
Molecular Structure Analysis
The InChI code for “6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one” is 1S/C5H7N3OS/c1-3-4(9)6-5(10-2)8-7-3/h1-2H3,(H,6,8,9)
. This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.
Scientific Research Applications
-
Synthesis of Biologically Important Organic Molecules
- Field : Organic Chemistry .
- Application : Triazines and tetrazines are building blocks in the design of biologically important organic molecules . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
- Methods : Various synthetic routes for a variety of triazines and tetrazines have been developed through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
- Results : The rich literature demonstrates the successful synthesis of these molecules and their wide range of biological applications .
-
Heterogeneous Catalysis
- Field : Chemical Engineering .
- Application : Triazine and tetrazine molecules have great practical applications in heterogeneous catalysis .
- Methods : The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) .
- Results : These properties lead to their use in heterogeneous catalysis .
-
Photocatalysis
- Field : Physical Chemistry .
- Application : Triazine and tetrazine molecules are used in photocatalysis .
- Methods : The rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) of triazine and tetrazines make them suitable for photocatalysis .
- Results : Their use in photocatalysis has been demonstrated in various studies .
-
Separation and Storage
- Field : Material Science .
- Application : Triazine and tetrazine molecules have applications in separation and storage .
- Methods : The unique properties of triazine and tetrazines, such as their rich nitrogen content and high chemical stability, make them suitable for these applications .
- Results : They have been successfully used in separation and storage applications .
-
Energy-Related Functions
- Field : Energy Science .
- Application : Triazine and tetrazine molecules have energy-related applications .
- Methods : The unique properties of triazine and tetrazines, such as their rich nitrogen content and high chemical stability, make them suitable for these applications .
- Results : They have been successfully used in energy-related applications .
-
Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry .
- Application : Triazines and tetrazines are used in the synthesis of various heterocyclic compounds .
- Methods : Various synthetic routes have been developed for a variety of triazines and tetrazines through electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
- Results : The successful synthesis of these heterocyclic compounds has been demonstrated in various studies .
-
Bioorthogonal Applications
- Field : Chemical Biology .
- Application : Triazine and tetrazine molecules have bioorthogonal applications with various strained alkenes and alkynes .
- Methods : The unique properties of triazine and tetrazines, such as their rich nitrogen content and high chemical stability, make them suitable for these applications .
- Results : Their use in bioorthogonal applications has been demonstrated in various studies .
-
Synthesis of Pyrimidines, Thiazoles, Tetrahydroquinolines, 1,2,3-Triazoles, Tetrazoles, Fluorinated Pyrazoles, and Other Fused Heterocyclic Molecules
- Field : Organic Chemistry .
- Application : Triazines and tetrazines are used in the synthesis of various heterocyclic compounds .
- Methods : Various synthetic routes have been developed for a variety of triazines and tetrazines through electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
- Results : The successful synthesis of these heterocyclic compounds has been demonstrated in various studies .
-
Synthesis of Antitumoural Properties of Novel Fused 1,2,4-Triazine Aryl Derivatives
- Field : Medicinal Chemistry .
- Application : Triazines and tetrazines are used in the synthesis of novel fused 1,2,4-triazine aryl derivatives with antitumoural properties .
- Methods : Various synthetic routes have been developed for a variety of triazines and tetrazines .
- Results : The successful synthesis of these molecules and their antitumoural properties have been demonstrated in various studies .
-
Synthesis of Antimicrobial Studies of Some Novel Quinazolinones Derivatives Fused with [1,2,4]-Triazole, [1,2,4]-Triazine and [1,2,4,5]-Tetrazine Rings
- Field : Medicinal Chemistry .
- Application : Triazines and tetrazines are used in the synthesis of novel quinazolinones derivatives fused with [1,2,4]-triazole, [1,2,4]-triazine and [1,2,4,5]-tetrazine rings .
- Methods : Various synthetic routes have been developed for a variety of triazines and tetrazines .
- Results : The successful synthesis of these molecules and their antimicrobial properties have been demonstrated in various studies .
properties
IUPAC Name |
6-methyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-4(9)6-5(10-2)8-7-3/h1-2H3,(H,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIJIPUHQPCXHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301714 | |
Record name | 6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one | |
CAS RN |
1566-32-1 | |
Record name | 1566-32-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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